molecular formula C15H22N2 B176916 Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- CAS No. 120848-56-8

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-

Cat. No. B176916
M. Wt: 230.35 g/mol
InChI Key: GUFTZAHBWSLXTM-UHFFFAOYSA-N
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Description

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is an organic compound belonging to the isoquinoline family of compounds. It is a heterocyclic aromatic compound, which is found in several pharmaceutical drugs and plant-derived natural products. It is known for its pharmacological properties, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Isoquinoline is also used as a reagent in organic synthesis, and in the production of dyes and pigments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- involves the reduction of commercially available 1,2,3,4-tetrahydroisoquinoline followed by alkylation with 4-piperidinemethanol. The reduction can be carried out using a variety of reducing agents, such as sodium borohydride or lithium aluminum hydride, while the alkylation can be performed using alkyl halides or tosylates.

Starting Materials
1,2,3,4-tetrahydroisoquinoline, 4-piperidinemethanol, Reducing agent (e.g. sodium borohydride or lithium aluminum hydride), Alkyl halide or tosylate (for alkylation)

Reaction
1. Reduction of 1,2,3,4-tetrahydroisoquinoline using a reducing agent to obtain 1,2,3,4-tetrahydroisoquinoline., 2. Alkylation of 1,2,3,4-tetrahydroisoquinoline with 4-piperidinemethanol using an alkyl halide or tosylate to obtain Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-.

Scientific Research Applications

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has been studied extensively in scientific research. It has been used as a model compound to study the structure and reactivity of heterocyclic aromatic compounds. It has also been used in the synthesis of natural products, such as alkaloids and terpenoids. Additionally, it has been studied for its potential therapeutic applications, such as its anticonvulsant, analgesic, and anti-inflammatory effects.

Mechanism Of Action

The mechanism of action of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- is not fully understood. However, it is believed to act by binding to certain receptors in the brain, such as the GABAA receptor. This binding is thought to modulate the activity of neurotransmitters, such as GABA and glutamate, which are involved in the regulation of pain and seizure activity.

Biochemical And Physiological Effects

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has been studied for its biochemical and physiological effects. It has been found to have anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, it has been found to have neuroprotective and antioxidant effects. It has also been found to have some anti-cancer effects, although further research is needed to determine its exact mechanism of action.

Advantages And Limitations For Lab Experiments

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- has several advantages and limitations when used in laboratory experiments. One of the main advantages is its availability, as it can be easily synthesized in the laboratory. Additionally, it is relatively stable, which makes it suitable for use in long-term experiments. However, it is also relatively insoluble in water, which can limit its use in certain experiments.

Future Directions

The potential applications of Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)- are vast and there are many future directions that can be explored. One potential direction is to further study its biochemical and physiological effects. Additionally, further research can be done to explore its potential therapeutic applications, such as its anticonvulsant, analgesic, and anti-inflammatory effects. Additionally, further research can be done to explore its potential applications in the synthesis of natural products, such as alkaloids and terpenoids. Finally, further research can be done to explore its potential applications in the production of dyes and pigments.

properties

IUPAC Name

2-(piperidin-4-ylmethyl)-3,4-dihydro-1H-isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2/c1-2-4-15-12-17(10-7-14(15)3-1)11-13-5-8-16-9-6-13/h1-4,13,16H,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUFTZAHBWSLXTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CN2CCC3=CC=CC=C3C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426096
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-

CAS RN

120848-56-8
Record name Isoquinoline, 1,2,3,4-tetrahydro-2-(4-piperidinylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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